(5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC20111920
Molecular Formula: C18H12FN3OS
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12FN3OS |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | (5Z)-5-[(3-fluorophenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C18H12FN3OS/c1-11-5-2-3-8-14(11)16-20-18-22(21-16)17(23)15(24-18)10-12-6-4-7-13(19)9-12/h2-10H,1H3/b15-10- |
| Standard InChI Key | HUPOFAHJRVESMN-GDNBJRDFSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=N2 |
| Canonical SMILES | CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2 |
Introduction
The compound (5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is a derivative of thiazolo-triazole systems, which are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves:
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Cyclization Reactions: Formation of the thiazolo-triazole core through condensation reactions between hydrazine derivatives and thioamide precursors.
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Benzylidene Substitution: Introduction of the (5Z)-benzylidene moiety via a Claisen-Schmidt condensation using 3-fluorobenzaldehyde as the electrophilic reagent.
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Purification: Recrystallization or chromatographic techniques to isolate the Z-isomer selectively.
Biological Activities
This compound exhibits promising biological activities due to its unique structure:
Antimicrobial Activity
The thiazolo-triazole scaffold is known to disrupt microbial cell processes by interacting with enzymes or nucleic acids. Studies on similar compounds have shown high efficacy against gram-positive and gram-negative bacteria.
Anticancer Potential
Preliminary molecular docking studies suggest that the fluorobenzylidene group enhances binding affinity to cancer-related proteins such as tyrosine kinases and DNA topoisomerases.
Table 2: Comparative Biological Activity Data (Hypothetical)
| Activity | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|
| Antibacterial | 12.5 | E. coli, S. aureus |
| Antifungal | 18.7 | Candida albicans |
| Cytotoxicity | 10.0 | MCF-7 (Breast Cancer Cells) |
Structural Insights
X-ray crystallography and computational studies reveal:
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The planar nature of the benzylidene moiety contributes to π-π stacking interactions in biological environments.
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The fluorine atom enhances lipophilicity and membrane permeability.
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The Z-isomer configuration ensures optimal spatial orientation for receptor binding.
Applications in Medicinal Chemistry
The compound holds potential for:
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Drug Development: As a lead molecule for designing antimicrobial or anticancer agents.
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Molecular Probes: For studying protein-ligand interactions due to its well-defined structure.
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